Methanone, bis[3-(mercaptomethyl)phenyl]-
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Overview
Description
Methanone, bis[3-(mercaptomethyl)phenyl]- is an organic compound with the molecular formula C15H14OS2 It is characterized by the presence of two mercaptomethyl groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3-(mercaptomethyl)phenyl]- typically involves the reaction of 3-(mercaptomethyl)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis[3-(mercaptomethyl)phenyl]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[3-(mercaptomethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methanone derivatives.
Scientific Research Applications
Methanone, bis[3-(mercaptomethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methanone, bis[3-(mercaptomethyl)phenyl]- involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Methanone, bis[4-(mercaptomethyl)phenyl]-
- Methanone, bis[2-(mercaptomethyl)phenyl]-
Uniqueness
Methanone, bis[3-(mercaptomethyl)phenyl]- is unique due to the specific positioning of the mercaptomethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
59054-31-8 |
---|---|
Molecular Formula |
C15H14OS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
bis[3-(sulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C15H14OS2/c16-15(13-5-1-3-11(7-13)9-17)14-6-2-4-12(8-14)10-18/h1-8,17-18H,9-10H2 |
InChI Key |
LNIVOQRQMZDZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CS)CS |
Origin of Product |
United States |
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